molecular formula C28H23N3O5 B12036850 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate CAS No. 769147-85-5

1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate

Cat. No.: B12036850
CAS No.: 769147-85-5
M. Wt: 481.5 g/mol
InChI Key: OVSZMDGWDNSQDA-STBIYBPSSA-N
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Description

SALOR-INT L398497-1EA, also known by its IUPAC name [1-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate, is a chemical compound with the molecular formula C28H23N3O5 and a molecular weight of 481.5 g/mol. This compound is notable for its complex structure, which includes a naphthalene ring and a methoxybenzene moiety.

Preparation Methods

The synthesis of SALOR-INT L398497-1EA involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route includes the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce a hydrazone derivative. This intermediate is further reacted with 2-naphthyl 3-methylbenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

SALOR-INT L398497-1EA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

SALOR-INT L398497-1EA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: SALOR-INT L398497-1EA is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of SALOR-INT L398497-1EA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological activity.

Comparison with Similar Compounds

SALOR-INT L398497-1EA can be compared with other similar compounds, such as:

    1-(2-(4-methoxyanilino)-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate: This compound shares a similar structure but may have different functional groups.

    2-naphthyl 3-methylbenzoate derivatives: These compounds have variations in the naphthalene ring or the benzoate moiety

Properties

CAS No.

769147-85-5

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C28H23N3O5/c1-18-6-5-8-20(16-18)28(34)36-25-15-10-19-7-3-4-9-23(19)24(25)17-29-31-27(33)26(32)30-21-11-13-22(35-2)14-12-21/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

OVSZMDGWDNSQDA-STBIYBPSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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